(3S,4S)-4-Methyloxolan-3-aMine
Overview
Description
(3S,4S)-4-Methyloxolan-3-aMine is a chiral amine with the molecular formula C5H11NO It is a derivative of tetrahydrofuran, featuring a methyl group and an amine group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Methyloxolan-3-aMine can be achieved through several methods. One common approach involves the asymmetric synthesis via organocatalytic addition reactions. For example, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to produce this compound with high stereoselectivity . Another method involves the epoxidation of alkenes followed by ring-opening reactions to introduce the amine group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as chromatography, are common practices to achieve the desired enantiomeric excess and product quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Methyloxolan-3-aMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
(3S,4S)-4-Methyloxolan-3-aMine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Methyloxolan-3-aMine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-Methyltetrahydrofuran-3-amine
- (3S,4S)-4-Methylpyrrolidine-3-amine
Uniqueness
(3S,4S)-4-Methyloxolan-3-aMine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis and enantioselective applications .
Properties
IUPAC Name |
(3S,4S)-4-methyloxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAMXHGNEOFJNN-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259749 | |
Record name | rel-(3R,4R)-Tetrahydro-4-methyl-3-furanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-38-2 | |
Record name | rel-(3R,4R)-Tetrahydro-4-methyl-3-furanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3R,4R)-Tetrahydro-4-methyl-3-furanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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